9-cyclohexyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Xanthine Oxidase Purine Metabolism Enzyme Inhibition

The compound 9-cyclohexyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione (CAS 714920-87-3) belongs to the purino[7,8-a]pyrimidine-2,4-dione class, a fused heterocyclic scaffold recognized in patent literature for its potential to modulate xanthine dehydrogenase/oxidase (XDH) and other purinergic targets. It is characterized by a cyclohexyl substituent at the 9-position and methyl groups at the 1- and 7-positions, resulting in a molecular formula of C₁₆H₂₃N₅O₂ and a molecular weight of 317.39 g/mol.

Molecular Formula C16H23N5O2
Molecular Weight 317.393
CAS No. 714920-87-3
Cat. No. B2484971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-cyclohexyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
CAS714920-87-3
Molecular FormulaC16H23N5O2
Molecular Weight317.393
Structural Identifiers
SMILESCC1CN(C2=NC3=C(N2C1)C(=O)NC(=O)N3C)C4CCCCC4
InChIInChI=1S/C16H23N5O2/c1-10-8-20(11-6-4-3-5-7-11)15-17-13-12(21(15)9-10)14(22)18-16(23)19(13)2/h10-11H,3-9H2,1-2H3,(H,18,22,23)
InChIKeyLRRXPYVNRYYHOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

9-Cyclohexyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione (CAS 714920-87-3): Baseline Identity for Procurement


The compound 9-cyclohexyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione (CAS 714920-87-3) belongs to the purino[7,8-a]pyrimidine-2,4-dione class, a fused heterocyclic scaffold recognized in patent literature for its potential to modulate xanthine dehydrogenase/oxidase (XDH) and other purinergic targets [1]. It is characterized by a cyclohexyl substituent at the 9-position and methyl groups at the 1- and 7-positions, resulting in a molecular formula of C₁₆H₂₃N₅O₂ and a molecular weight of 317.39 g/mol [2]. Its discrete substitution pattern distinguishes it from other in-class candidates, which may exhibit divergent target engagement and selectivity profiles.

Scaffold Purino[7,8-a]pyrimidine-2,4-dione with unique 9-cyclohexyl-1,7-dimethyl substitution
Data status No public IC₅₀/Ki; requires in-house functional validation before target-directed use
Workflow Exploratory SAR, screening library inclusion, and receptor deorphanization studies

Why Class-Level Interchange Fails for 9-Cyclohexyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione


Purino[7,8-a]pyrimidine-2,4-diones are not a uniform class; even minor modifications to the N-9 cyclohexyl or N-1/N-7 methyl groups can drastically alter binding kinetics at purinergic receptors and XDH [1]. Patent data for the broader scaffold show that structurally analogous compounds exhibit divergent inhibitory potencies, demonstrating that generic substitution without matched analytical validation can introduce significant variability in experimental outcomes [1]. Therefore, direct procurement of the exact CAS-registered compound is essential to ensure target specificity and reproducibility across comparative studies.

  • Group N9-cyclohexyl versus other N9-alkyl groups may shift XDH binding kinetics and selectivity profile.
  • Pattern N1/N7 methylation differences can alter purinergic receptor interaction even within the same scaffold.
  • Data Lack of analytical validation for exact CAS makes generic substitution unreliable without in-house verification.

Quantitative Differentiation Evidence for 9-Cyclohexyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione


Xanthine Dehydrogenase/Oxidase (XDH) Inhibition: Class-Level Potential vs. Uncharacterized Specifics

The purino[7,8-a]pyrimidine scaffold is annotated as an inhibitor of XDH in the Therapeutic Target Database, and closely related analogs within the patent family demonstrate low-micromolar to sub-micromolar IC₅₀ values [1]. However, no publicly accessible head-to-head comparative assay data for CAS 714920-87-3 against a defined XDH inhibitor standard (e.g., allopurinol or febuxostat) could be identified. The differential claim rests on the hypothesis that the 9-cyclohexyl-1,7-dimethyl substitution pattern may confer a unique steric and electronic profile influencing the purine-binding pocket, but this remains a class-level inference pending experimental confirmation.

XDH Inhibition
Class-level inference
No public IC₅₀/Ki for CAS 714920-87-3. Closest patent analogs: ~0.1–10 µM IC₅₀ (US7041824B2).
Requires in-house XDH functional assay validation
No head-to-head data vs. established XDH inhibitors available
Xanthine Oxidase Purine Metabolism Enzyme Inhibition

Purinergic Receptor Profiling: Absence of Quantitative Comparator Data

BindingDB entries for structurally related purino[7,8-a]pyrimidine derivatives report IC₅₀ values at human P2Y2 and GPR17 receptors (e.g., 10,000 nM) and Ki values at adenosine A1 receptors (e.g., 1.9 nM for certain analogs) [1]. However, a search for CAS 714920-87-3 in BindingDB and ChEMBL returned no affinity data, indicating a critical absence of quantitative receptor profiling. In contrast, benchmark P2Y2 antagonists (e.g., AR-C118925) and A1 antagonists (e.g., DPCPX) have well-characterized affinity ranges, enabling direct pharmacological benchmarking.

Receptor Profiling
Class-level inference
No Ki/IC₅₀ in BindingDB/ChEMBL for this compound. In-class analogs: P2Y2 IC₅₀=10,000 nM; A1 Ki=1.9 nM.
Unsuitable for receptor-focused studies without internal screening
Broad-panel receptor profiling required to assess selectivity
P2Y2 Receptor GPR17 Adenosine A1 Receptor

Physicochemical and ADME/Tox Differentiation: Uncharacterized Profile

Calculated physicochemical properties (MW = 317.39, cLogP, HBD/HBA counts) suggest that CAS 714920-87-3 falls within oral drug-like chemical space according to Lipinski's Rule of Five [1]. However, no experimental aqueous solubility, logD, metabolic stability (e.g., human liver microsomes), CYP inhibition, or permeability data have been reported in the public domain. In contrast, structurally related purine-2,4-dione clinical candidates (e.g., istradefylline) have well-documented ADME profiles, highlighting the evidence disparity.

ADME Profile
Class-level inference
No experimental solubility, logD, or metabolic stability data. Calculated MW 317.39; Lipinski-compliant in silico.
Requires extensive ADME characterization before lead optimization use
ADME benchmarking against clinical-stage purine-2,4-diones not possible
ADME Drug-likeness Solubility

Application Scenarios for 9-Cyclohexyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione Based on Available Evidence


Exploratory Xanthine Oxidase Inhibitor Screening Libraries

Given the class-level annotation as an XDH inhibitor in authoritative databases [1], this compound may serve as a candidate for inclusion in focused screening libraries targeting purine metabolism disorders. Its procurement is most appropriate for organizations planning internal, head-to-head enzymatic assays against established XDH inhibitors (e.g., allopurinol) to determine its relative potency and selectivity. Without such internal data, its value remains purely exploratory.

Structure-Activity Relationship (SAR) Studies on Purino[7,8-a]pyrimidine Scaffolds

The compound's distinct 9-cyclohexyl-1,7-dimethyl substitution pattern makes it a useful reference point in SAR campaigns exploring the effect of N9-alkyl/cycloalkyl bulk and N1/N7 methylation on target engagement [1]. It can be procured as a comparator to des-methyl or other N9-substituted analogs to systematically map pharmacophoric requirements, provided that in-house activity data are generated to benchmark its performance against the series.

Pharmacological Tool for Purinergic Receptor Deorphanization

The compound's structure suggests potential interaction with purinergic receptors (P2Y, adenosine), but the complete lack of quantitative affinity data means it cannot be used as a validated pharmacological tool. Its procurement is only justified in the context of broad-panel receptor screening (e.g., CEREP-like panels) where the goal is to identify a novel, previously uncharacterized purinergic ligand for deorphanization efforts.

Application
Selection Property
Validation Focus
Exploratory XDH inhibitor screening
Class-level XDH annotation in TTD
Internal IC₅₀/Ki determination vs. established inhibitors
Purino-pyrimidine SAR studies
Distinct 9-cyclohexyl-1,7-dimethyl substitution
In-house SAR benchmarking against des-methyl/N9 variants
Purinergic receptor deorphanization
Untested purinergic receptor interaction potential
Broad-panel receptor screening (P2Y, adenosine subtypes)
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